
2-(2,5-Difluorophenyl)-4-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Difluorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The presence of the difluorophenyl group and the methyl substitution on the pyrrolidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,5-Difluorophenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzyl chloride with 4-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve the use of Grignard reagents. For example, 2,5-difluorophenyl magnesium chloride can be reacted with 4-methylpyrrolidine under controlled conditions to yield the desired product. This method is advantageous due to its scalability and the relatively mild reaction conditions required .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Difluorophenyl)-4-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Aplicaciones Científicas De Investigación
2-(2,5-Difluorophenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2,5-Difluorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Difluorophenyl isocyanate
- 2,5-Difluorophenylthiourea
- 2,5-Difluoroacetophenone
Uniqueness
2-(2,5-Difluorophenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Propiedades
Número CAS |
603069-11-0 |
|---|---|
Fórmula molecular |
C11H13F2N |
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
2-(2,5-difluorophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H13F2N/c1-7-4-11(14-6-7)9-5-8(12)2-3-10(9)13/h2-3,5,7,11,14H,4,6H2,1H3 |
Clave InChI |
BSJLJRRBCVRSIV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
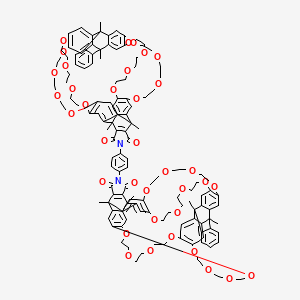
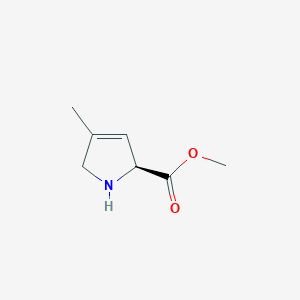
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
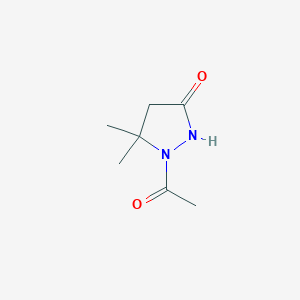

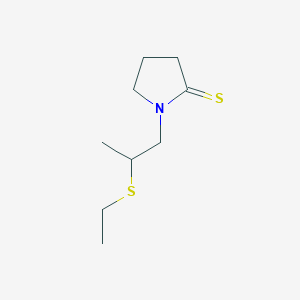
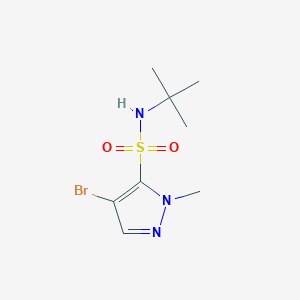
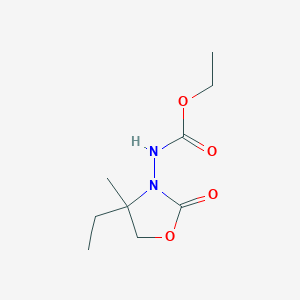
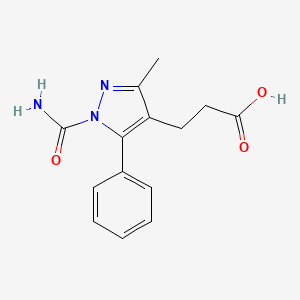

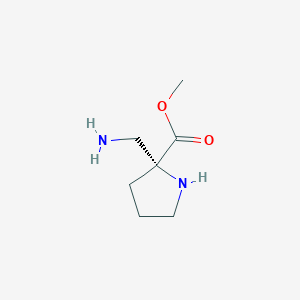
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![2-(Aminomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12868895.png)
